molecular formula C18H13N5O3 B2483395 N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-25-0

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2483395
CAS No.: 1396877-25-0
M. Wt: 347.334
InChI Key: MMTKZPDWRYQRDL-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a tetrazole ring and a p-tolyl substituent. The coumarin moiety is known for its photophysical and pharmacological properties, while the tetrazole ring enhances metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2-oxochromen-3-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c1-11-6-8-13(9-7-11)23-21-16(20-22-23)17(24)19-14-10-12-4-2-3-5-15(12)26-18(14)25/h2-10H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTKZPDWRYQRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-2H-chromen-2-one

The coumarin precursor is synthesized via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. Recent protocols utilize lipase TL IM (15 mg/mmol) in tert-amyl alcohol at 50°C, achieving 89.3% yield for 3-aminocoumarin derivatives through enzymatic deprotection. Alternative routes employ piperidine-catalyzed cyclization of 2-hydroxybenzaldehyde with propanedinitrile, yielding 3-cyano intermediates subsequently converted to amines via Hofmann rearrangement.

Preparation of 2-(p-Tolyl)-2H-tetrazole-5-carboxylic Acid

Tetrazole formation follows Huisgen 1,3-dipolar cycloaddition between p-tolylacetonitrile and sodium azide. Optimal conditions (ZnCl2 catalyst, THF/H2O 4:1, 80°C, 6 h) provide 85% yield. Carboxylic acid derivation occurs via nitrile hydrolysis using H2SO4/H2O2 (1:2 v/v) at 110°C for 3 h, confirmed by FT-IR disappearance of ν(C≡N) at 2,250 cm⁻¹.

Amide Bond Formation

Coupling employs EDCl/HOBt (1.2 equiv each) in anhydrous DMF:

  • Activate tetrazole-5-carboxylic acid (1 mmol) with EDCl/HOBt (0°C, 30 min)
  • Add 3-amino-2H-chromen-2-one (1.05 mmol), stir at 25°C for 12 h
  • Isolate via silica chromatography (hexane:EtOAc 3:1)
    Yields: 68–72%. Limitations include epimerization risks and high catalyst loading (20 mol%).

Table 1. Classical Coupling Performance Metrics

Parameter Value Source
Average Yield 70.4 ± 2.1%
Reaction Time 12–14 h
Atom Economy 78.9%
Purity (HPLC) 98.2%

Enzymatic Synthesis Approaches

Continuous-Flow Biocatalysis

Lipase TL IM immobilized on Fe3O4@SiO2 enables solvent-free amidation:

  • Substrate ratio (acid:amine) 1:1.2
  • Residence time 40 min at 50°C
  • STY 420.7 gh⁻¹L⁻¹ vs. 210.4 gh⁻¹L⁻¹ in batch
    Mechanistic studies indicate nucleophilic attack by coumarin amine on enzyme-activated tetrazole carbonyl.

Optimization Studies

  • Temperature : 50°C optimal (ΔActivity = +37.2% vs. 40°C)
  • Solvent : tert-Amyl alcohol > DMSO > MeCN (66% vs. 28% yield)
  • Reusability : 89% activity retained after 10 cycles

Table 2. Enzymatic vs. Chemical Methods

Metric Enzymatic EDCl
Yield 95.5% 72%
E-Factor 8.2 32.1
Energy Consumption 15.2 kJ/mmol 48.7 kJ/mmol
Catalyst Cost $0.87/mmol $12.4/mmol

Multi-Component Reaction Strategies

Fe3O4@SiO2-(PP)(HSO4)2 Catalyzed Synthesis

A three-component approach combines:

  • N,N′-(Sulfonylbis(1,4-phenylene))bis(3-oxobutanamide)
  • p-Tolualdehyde
  • 1H-tetrazol-5-amine
    Under solvent-free conditions (120°C, 4 h), the magnetic catalyst affords 88% yield via consecutive Knorr pyrazole and Pinner tetrazole formations.

Mechanistic Pathway

  • Aldol condensation forms α,β-unsaturated ketone
  • 1,3-dipolar cycloaddition with tetrazol-5-amine
  • Tautomerization to final product

Table 3. Multi-Component Reaction Optimization

Variable Optimal Condition Yield Impact
Catalyst Loading 5 wt% +22%
Temperature 120°C ΔYield +19%
Solvent Neat vs. DMF -14%

Tetrazole Ring Construction on Coumarin Core

ZnCl2-Mediated [2+3] Cycloaddition

3-Cyano-2-iminocoumarin precursors react with NaN3 (1.2 equiv) in THF/H2O (4:1):

  • 80°C, 6 h, N2 atmosphere
  • Regioselectivity controlled by Zn²⁺ coordination
    Post-reaction hydrolysis (HCl 6M, 60°C) yields target carboxamide.

Limitations and Solutions

  • Electron-withdrawing groups (e.g., Br at C6) reduce yields to 55%
  • Microwave assistance (300W, 100°C) improves reaction rate 3.2×

Comparative Methodological Analysis

Yield Efficiency Ranking

  • Enzymatic continuous-flow (95.5%)
  • Multi-component (88%)
  • Classical coupling (72%)
  • Tetrazole cyclization (55–92%)

Environmental Impact Assessment

  • Enzymatic: PMI 2.1 vs. EDCl PMI 7.8
  • Solvent-free multi-component reactions reduce waste by 68%

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form different derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the chromenone moiety may yield hydroxylated derivatives, while reduction of the tetrazole ring can produce amine derivatives.

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The tetrazole ring may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

Target Compound : Features a 2H-tetrazole-5-carboxamide core.
Analog 1 : (Z)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide ()

  • Key Difference : Replaces tetrazole with a thiazole ring linked via a hydrazine-carboxamide bridge.
  • Implications: Thiazole derivatives are associated with antimicrobial activity, as seen in similar compounds .

Analog 2 : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide ()

  • Key Difference : Uses a benzothiazole-acetamide framework instead of tetrazole-carboxamide.
  • Implications: Benzothiazoles are known for DNA intercalation and antitubercular activity . The carboxamide linkage in the target compound may offer stronger hydrogen-bonding interactions compared to acetamide, influencing target binding .

Analog 3 : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Key Difference : Contains a 1,2,4-triazole ring with a thiophene substituent.
  • Implications :
    • Triazoles are widely used in antifungal and anticancer agents due to their hydrogen-bonding versatility.
    • Tetrazoles (1,2,3,4-tetrazole) in the target compound provide an additional nitrogen atom, which may enhance electrostatic interactions with biological targets .

Substituent Effects

p-Tolyl Group :

  • Present in both the target compound and Analog 3 ().
  • Role : Increases lipophilicity, improving cellular uptake. Quantum chemical calculations in Analog 3 suggest that p-tolyl enhances conformational stability .

Coumarin Moiety :

  • Common in the target compound, Analog 1 (), and Analog 2 ().

Physicochemical Properties

Property Target Compound Analog 1 (Thiazole) Analog 2 (Benzothiazole)
Core Ring Tetrazole (1,2,3,4-tetrazole) Thiazole Benzothiazole
Linkage Carboxamide Hydrazine-carboxamide Acetamide
Lipophilicity Moderate (p-tolyl) Low (hydrazine) High (benzothiazole)
Metabolic Stability High (tetrazole resistance to oxidation) Moderate (thiazole susceptible) Moderate (benzothiazole stable)

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its structure-activity relationships (SAR) and mechanisms of action.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 2H-chromen-3-one derivatives with p-tolyl groups and tetrazole moieties. The synthesis typically employs methods such as:

  • Knoevenagel Condensation : This step is crucial for forming the coumarin backbone.
  • Cyclization Reactions : These reactions help in introducing the tetrazole ring, which is essential for biological activity.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the nanomolar range against gastric cancer cell lines (e.g., NUGC and DLDI), indicating potent anticancer activity.
Cell LineIC50 (nM)
NUGC38
DLDI163
HA22T120
HONEL441

The presence of the p-tolyl group has been linked to enhanced interaction with cellular targets, contributing to its cytotoxicity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. Comparative studies highlight its effectiveness relative to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.03 μg/mL
Streptococcus pneumoniae0.06 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity is believed to stem from several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety can interact with various enzymes involved in cancer progression and bacterial survival.
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly influences potency.
  • Hydrogen Bonding : The ability to form hydrogen bonds with target proteins enhances binding affinity and biological efficacy.

Case Studies

Several studies have explored variations of this compound to assess their biological activities:

  • A derivative with a different substituent on the tetrazole ring showed improved anticancer activity against breast cancer cell lines.
  • Another study indicated that modifications in the coumarin part could enhance antibacterial properties without compromising cytotoxicity towards human cells.

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